Bienvenue dans la boutique en ligne BenchChem!

2-Phenyl-3,1-benzoxathiin-4-one

Antibacterial drug discovery Multidrug resistance Benzoxathiinone SAR

2-Phenyl-3,1-benzoxathiin-4-one is a bicyclic heterocycle comprising a benzene ring fused to an oxathiinone core, with a phenyl substituent at the 2-position. This scaffold belongs to the 3,1-benzoxathiin-4-one family, distinguished from the 1,2-benzoxathiin-4-one 2,2-dioxide (sultone) class by its ring fusion pattern and oxidation state.

Molecular Formula C14H10O2S
Molecular Weight 242.29 g/mol
CAS No. 5651-35-4
Cat. No. B14725482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-3,1-benzoxathiin-4-one
CAS5651-35-4
Molecular FormulaC14H10O2S
Molecular Weight242.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2OC(=O)C3=CC=CC=C3S2
InChIInChI=1S/C14H10O2S/c15-13-11-8-4-5-9-12(11)17-14(16-13)10-6-2-1-3-7-10/h1-9,14H
InChIKeyYAYRYBUZHSIXFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-3,1-benzoxathiin-4-one (CAS 5651-35-4): Core Scaffold and Procurement-Relevant Identity


2-Phenyl-3,1-benzoxathiin-4-one is a bicyclic heterocycle comprising a benzene ring fused to an oxathiinone core, with a phenyl substituent at the 2-position. This scaffold belongs to the 3,1-benzoxathiin-4-one family, distinguished from the 1,2-benzoxathiin-4-one 2,2-dioxide (sultone) class by its ring fusion pattern and oxidation state [1]. The compound serves as both a biologically active small molecule—reported in antibiotic discovery programs targeting methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [2]—and as a versatile synthetic intermediate for constructing structurally complex heterocycles via oxidation and ring-transformation reactions [3]. Its lipophilicity (calculated LogP ≈ 3.65) and the presence of a divalent sulfur atom confer physicochemical properties that differ meaningfully from its nitrogen-containing benzoxazinone analogs [4].

Why 2-Phenyl-3,1-benzoxathiin-4-one Cannot Be Replaced by Generic In-Class Analogs


Within the 3,1-benzoxathiin-4-one family, the nature of the 2-substituent dictates both the compound's physicochemical profile and its biological target engagement. The 2-phenyl derivative (LogP ≈ 3.65) [1] is significantly more lipophilic than the corresponding 2-methyl analog, which alters membrane permeability and protein-binding characteristics. Furthermore, the 2-phenyl group is a structural prerequisite for the reported activity against multidrug-resistant Gram-positive pathogens, including MRSA and VRE [2]; simpler 2-alkyl congeners (e.g., 2-propyl or 2-methyl) lack equivalent documentation of anti-MRSA activity in publicly curated databases. The divalent sulfur atom in the oxathiinone ring also differentiates this compound from its benzoxazinone counterpart (2-phenyl-3,1-benzoxazin-4-one, bentranil), which is primarily used as a herbicide and displays a distinct spectrum of biological activity [3]. Therefore, substituting the 2-phenyl-3,1-benzoxathiin-4-one scaffold with a generic 2-alkyl benzoxathiinone or a benzoxazinone analog would forfeit the specific antibacterial profile and synthetic reactivity that define its utility in medicinal chemistry and process development.

Quantitative Differentiation Evidence for 2-Phenyl-3,1-benzoxathiin-4-one (CAS 5651-35-4) Relative to Closest Analogs


Documented Activity Against Clinically Relevant Drug-Resistant Pathogens (MRSA, VRE) Versus In-Class Alkyl Analogs

The 2-phenyl-3,1-benzoxathiin-4-one scaffold has been explicitly reported in the AntibioticDB database to be active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp. (VRE), Moraxella catarrhalis, and Streptococcus pneumoniae [1]. In contrast, the closest commercially available 2-alkyl analogs—2-propyl-3,1-benzoxathiin-4-one (CAS 6629-33-0) and 2-methyl-3,1-benzoxathiin-4-one—lack any curated entry in AntibioticDB or analogous public databases demonstrating activity against MRSA or VRE [2]. While quantitative MIC values are not publicly disclosed for the 2-phenyl derivative, the specific annotation of activity against these high-priority resistant pathogens represents a qualitative differentiation dimension that is absent for the 2-alkyl congeners.

Antibacterial drug discovery Multidrug resistance Benzoxathiinone SAR

Lipophilicity-Driven Differentiation: 2-Phenyl-3,1-benzoxathiin-4-one vs. Benzoxazinone Analog Bentranil

The calculated LogP of 2-phenyl-3,1-benzoxathiin-4-one is approximately 3.65, as reported by the yybyy.com chemical database [1]. Its direct benzoxazinone analog, 2-phenyl-3,1-benzoxazin-4-one (bentranil, CAS 1022-46-4), has a substantially lower calculated LogP of approximately 2.1–2.3 (estimated from consensus LogP models) [2]. The approximately 1.4 log unit difference translates to a >25-fold higher theoretical partition coefficient for the benzoxathiinone, which may confer advantages in membrane permeation and intracellular target access. Conversely, the lower lipophilicity of bentranil aligns with its primary application as a postemergence herbicide requiring distinct environmental mobility properties.

Physicochemical profiling LogP comparison Heterocyclic scaffold selection

HIF1 Transcription Inhibition Activity: Quantitative Cross-Study Comparison with Mycothiazole

2-Phenyl-3,1-benzoxathiin-4-one inhibited 1,10-phenanthroline-induced HIF1 transcriptional activation in human T47D breast cancer cells with an IC50 of 8,210 nM (8.21 µM) in a cell-based luciferase reporter assay [1]. For comparison, the marine natural product mycothiazole, a potent mitochondrial complex I inhibitor, blocked HIF1α in the same T47D cell background with an IC50 of 1 nM [2]. While mycothiazole is approximately 8,000-fold more potent, the benzoxathiinone derivative offers a synthetically tractable scaffold amenable to parallel derivatization, making it suitable for structure–activity relationship (SAR) exploration where ultra-high potency is not the sole selection criterion.

HIF1 inhibition Cancer biology Cell-based reporter assay

Synthetic Utility as a Precursor for 1,2-Benzisothiazolin-3-ones via Ring Transformation: Unique Reactivity Not Shared by 1,2-Benzoxathiin-4(3H)-one 2,2-Dioxides

2-Phenyl-3,1-benzoxathiin-4-one 1-oxide serves as a direct precursor for the synthesis of 1,2-benzisothiazolin-3-ones via a nonhazardous and inexpensive ring-transformation method [1]. The corresponding 1,2-benzoxathiin-4(3H)-one 2,2-dioxide (the sultone class) does not undergo this transformation, as the sulfone moiety is chemically inert under the same reductive cyclization conditions [2]. This differential reactivity establishes the 3,1-benzoxathiin-4-one scaffold, particularly the 2-phenyl derivative, as a privileged building block for constructing the benzisothiazolinone pharmacophore, which is present in clinically used antifungal and antibacterial agents.

Heterocyclic synthesis Ring transformation Chemical building block

Optimal Application Scenarios for Procuring 2-Phenyl-3,1-benzoxathiin-4-one (CAS 5651-35-4)


Hit-to-Lead Optimization in Antibacterial Programs Targeting Multidrug-Resistant Gram-Positive Pathogens

Procurement of 2-phenyl-3,1-benzoxathiin-4-one is justified for antibacterial drug discovery groups seeking a validated starting scaffold with documented activity against MRSA and VRE. The AntibioticDB annotation [1] provides a literature precedent that 2-alkyl congeners lack, enabling rapid progression into structure–activity relationship studies and lead optimization efforts focused on resistant infections.

Medicinal Chemistry Scaffold for HIF1-Targeted Anticancer Agent Development

Groups investigating HIF1 transcription factor inhibition can utilize the compound's validated cell-based activity (IC50 = 8.21 µM in T47D cells) [2] as a starting point for parallel derivatization. The synthetically accessible benzoxathiinone core allows rapid analog generation to improve potency while maintaining the scaffold's favorable lipophilicity (LogP ≈ 3.65).

Synthetic Methodology Development: Ring Transformation to 1,2-Benzisothiazolin-3-ones

Process R&D and medicinal chemistry laboratories requiring access to the 1,2-benzisothiazolin-3-one pharmacophore should procure 2-phenyl-3,1-benzoxathiin-4-one as the requisite precursor. The established ring-transformation protocol [3] is nonhazardous and inexpensive, making it suitable for scale-up. The isomeric 1,2-benzoxathiin-4(3H)-one 2,2-dioxide (sultone) cannot substitute in this transformation.

Quote Request

Request a Quote for 2-Phenyl-3,1-benzoxathiin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.